molecular formula C8H8BrN3 B1524924 5-Bromo-7-methyl-1H-indazol-3-amine CAS No. 1110502-50-5

5-Bromo-7-methyl-1H-indazol-3-amine

Cat. No.: B1524924
CAS No.: 1110502-50-5
M. Wt: 226.07 g/mol
InChI Key: RTCUZXNDSBKYDD-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-1H-indazol-3-amine: is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.

Biochemical Analysis

Biochemical Properties

5-Bromo-7-methyl-1H-indazol-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins involved in cancer cell proliferation. This compound has been shown to interact with tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, this compound inhibits their activity, leading to the suppression of cancer cell growth . Additionally, this compound has been found to interact with the Bcl2 family of proteins, which are involved in the regulation of apoptosis (programmed cell death). The interaction with these proteins promotes apoptosis in cancer cells, further contributing to its antitumor activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by activating the p53/MDM2 pathway, which is a critical regulator of cell cycle and apoptosis . Furthermore, this compound influences cell signaling pathways by inhibiting tyrosine kinases, leading to the disruption of downstream signaling cascades that promote cell proliferation and survival . This compound also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinases by binding to their active sites, thereby preventing the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways that are essential for cancer cell proliferation and survival. Additionally, this compound interacts with the Bcl2 family of proteins, promoting apoptosis by inhibiting the anti-apoptotic members of this family . The compound also activates the p53/MDM2 pathway, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods . Degradation can occur under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are particularly evident in in vitro studies, where the compound is continuously present in the culture medium .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . This metabolism can affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions . Additionally, this compound can influence metabolic flux by altering the activity of enzymes involved in key metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The localization and accumulation of the compound can influence its activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cancer cells . In the cytoplasm, it interacts with various enzymes and proteins involved in cell signaling and apoptosis . In the nucleus, this compound can modulate gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methyl-1H-indazol-3-amine typically involves the bromination of 7-methyl-1H-indazole followed by amination at the 3-position. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The brominated intermediate is then subjected to nucleophilic substitution with an amine source to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-Bromo-1H-indazol-3-amine
  • 7-Methyl-1H-indazol-3-amine
  • 5-Chloro-7-methyl-1H-indazol-3-amine

Comparison: 5-Bromo-7-methyl-1H-indazol-3-amine is unique due to the presence of both bromine and methyl substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and potency in biological assays .

Properties

IUPAC Name

5-bromo-7-methyl-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-4-2-5(9)3-6-7(4)11-12-8(6)10/h2-3H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCUZXNDSBKYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716768
Record name 5-Bromo-7-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1110502-50-5
Record name 5-Bromo-7-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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